1-(2-Naphthalen-2-yloxyethyl)piperidine
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Overview
Description
1-(2-Naphthalen-2-yloxyethyl)piperidine is an organic compound that features a piperidine ring attached to a naphthalen-2-yloxyethyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the piperidine and naphthalene moieties in its structure imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Naphthalen-2-yloxyethyl)piperidine can be synthesized through a multi-step process involving the reaction of 2-naphthol with 1-(2-chloroethyl)piperidine hydrochloride. The reaction typically proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 2-naphthol acts as a nucleophile, displacing the chloride ion from 1-(2-chloroethyl)piperidine hydrochloride . Potassium carbonate is often used as a base to facilitate the formation of the alkoxide ion from 2-naphthol .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions to enhance efficiency and yield. The use of microwave irradiation and alkaline aqueous media can further optimize the reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Naphthalen-2-yloxyethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can yield hydrogenated derivatives of the naphthalene ring.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions typically use palladium on carbon as a catalyst.
Substitution: Electrophilic substitution reactions often employ reagents like alkyl halides and acyl chlorides.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Hydrogenated naphthalene derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Naphthalen-2-yloxyethyl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The naphthalene moiety can also interact with DNA, potentially leading to anticancer activity .
Comparison with Similar Compounds
1-(2-Naphthalen-1-yloxyethyl)piperidine: Similar structure but with the naphthalene moiety attached at the 1-position.
1-(2-Naphthalen-2-yloxyethyl)morpholine: Contains a morpholine ring instead of a piperidine ring.
Uniqueness: 1-(2-Naphthalen-2-yloxyethyl)piperidine is unique due to the specific positioning of the naphthalene moiety and the presence of the piperidine ring. This combination imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
1-(2-naphthalen-2-yloxyethyl)piperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-4-10-18(11-5-1)12-13-19-17-9-8-15-6-2-3-7-16(15)14-17/h2-3,6-9,14H,1,4-5,10-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYBHIRHEDYYDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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